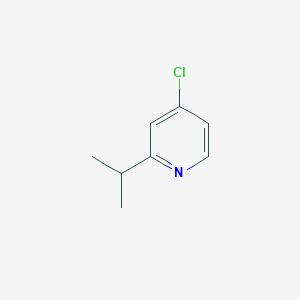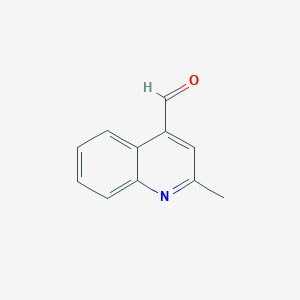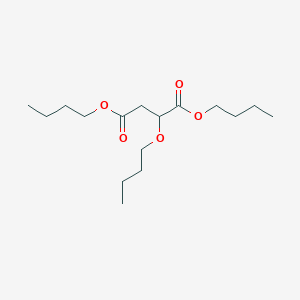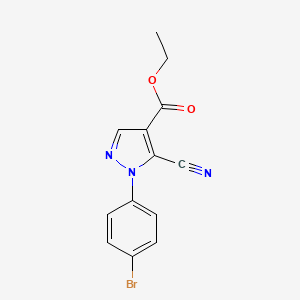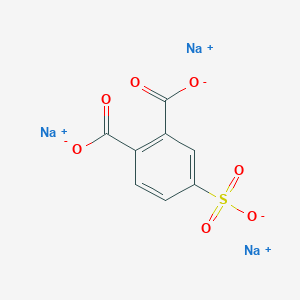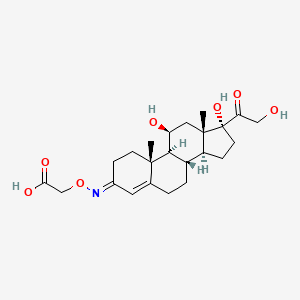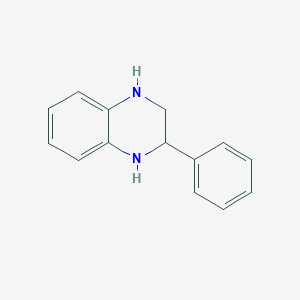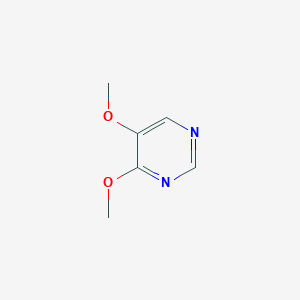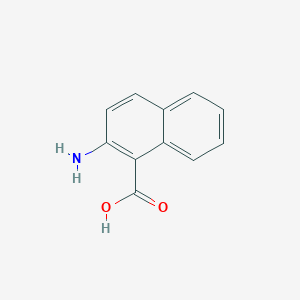
2-Amino-1-naphthoic acid
Overview
Description
2-Amino-1-naphthoic acid is an organic compound with the molecular formula C11H9NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a carboxylic acid group
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-amino-2-naphthoic acid, is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (cox-2) .
Mode of Action
The exact mode of action of 2-Amino-1-naphthoic acid remains largely unknown. Based on the structural similarity to 3-amino-2-naphthoic acid, it might interact with its targets (like cox-2) and inhibit their activity
Biochemical Pathways
A structurally similar compound, 2-hydroxy-1-naphthoic acid, is known to be involved in an alternative metabolic pathway classified as a member of the small repertoire of nonoxidative decarboxylases belonging to the amidohydrolase 2 family of proteins . This suggests that this compound might also influence similar biochemical pathways.
Pharmacokinetics
A structurally similar compound, d,l-2-amino-7-bis[(2-chloroethyl)amino]-1,2,3,4-tetrahydro-2-naphthoic acid (d,l-nam), demonstrated remarkably high affinity for the carrier, showing a ki value of ∼02 μM
Result of Action
Based on the potential inhibition of cox-2, it might influence the production of prostaglandins, which are involved in processes such as inflammation, pain, and fever
Biochemical Analysis
Biochemical Properties
2-Amino-1-naphthoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as dioxygenases, which are involved in the oxidative cleavage of aromatic compounds. The interaction between this compound and these enzymes typically involves the binding of the compound to the active site of the enzyme, facilitating the catalytic process. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it has been reported to affect the activity of the L-type amino acid transporter 1 (LAT1), which plays a role in the transport of essential amino acids across cell membranes . This interaction can impact cellular metabolism and gene expression, leading to changes in cell function. Furthermore, this compound can affect cellular metabolism by altering the levels of metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For example, this compound can inhibit the activity of certain dioxygenases by binding to their active sites, preventing the substrate from accessing the catalytic center . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods . In in vivo studies, the compound’s effects may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular metabolism and function, while at higher doses, it may exhibit toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound can cause significant toxicity, affecting vital organs and leading to adverse health outcomes . It is important to carefully control the dosage of this compound in animal studies to avoid these toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the degradation of aromatic compounds. It can be metabolized by enzymes such as dioxygenases, which catalyze the oxidative cleavage of the naphthalene ring . This metabolic process can lead to the formation of various metabolites, which can further participate in other biochemical reactions. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one such transporter that facilitates the uptake of this compound into cells . Once inside the cell, the compound can be distributed to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation within the cell .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can interact with various biomolecules and influence their activity. The compound can be targeted to specific organelles through post-translational modifications and targeting signals . For example, it can be directed to the mitochondria, where it can participate in metabolic reactions and influence mitochondrial function. The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biomolecules and pathways it can interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1-naphthoic acid can be synthesized through several methods. One common approach involves the diazotization of 2-naphthylamine followed by a Sandmeyer reaction to introduce the carboxylic acid group. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with copper(I) cyanide to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-nitro-1-naphthoic acid. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas to reduce the nitro group to an amino group, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acetic anhydride for acylation and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Nitro-2-naphthoic acid.
Reduction: 2-Amino-1-naphthyl alcohol.
Substitution: Acylated and sulfonated derivatives of this compound.
Scientific Research Applications
2-Amino-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting specific ions.
Medicine: Investigated for its potential anticancer properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a corrosion inhibitor
Comparison with Similar Compounds
2-Amino-1-naphthoic acid can be compared with other naphthoic acid derivatives, such as:
1-Amino-2-naphthoic acid: Similar structure but different position of the amino group, leading to different reactivity and applications.
3-Amino-2-naphthoic acid: Another isomer with distinct chemical properties and uses.
2-Naphthoic acid: Lacks the amino group, resulting in different chemical behavior and applications
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
2-aminonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOWHCCVISNMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508722 | |
| Record name | 2-Aminonaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79979-69-4 | |
| Record name | 2-Aminonaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


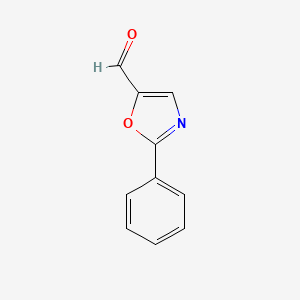
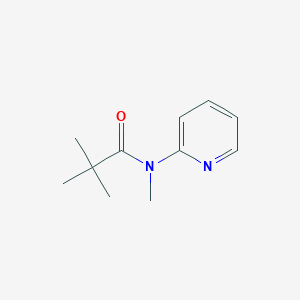
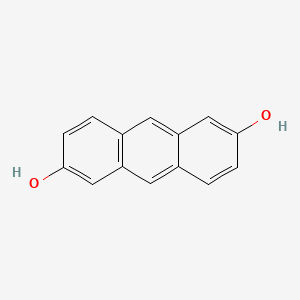
![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)
